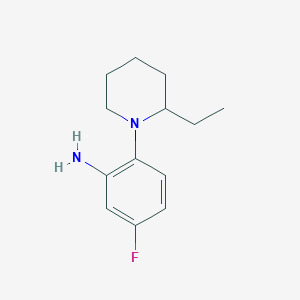

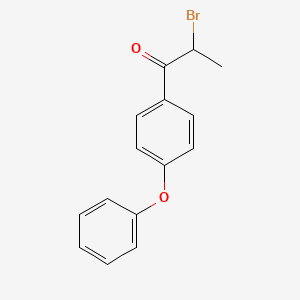

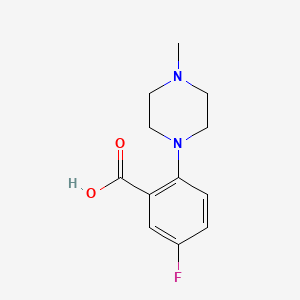

![molecular formula C10H8FN3O B1438405 N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine CAS No. 941192-02-5](/img/structure/B1438405.png)

N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine

Übersicht

Beschreibung

“N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine” is a chemical compound with the CAS Number: 941192-02-5 . It has a molecular weight of 205.19 . The IUPAC name for this compound is 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde oxime . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FN3O/c11-9-5-8(6-13-15)1-2-10(9)14-4-3-12-7-14/h1-5,7H,6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 205.19 .Wissenschaftliche Forschungsanwendungen

Imaging Hypoxia in Tumor Tissues

N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine derivatives have been explored for their potential in imaging hypoxic tumor tissues. One such derivative, O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), was synthesized to be hypothetically transported into cells via amino acid transporters for PET imaging of hypoxia. This approach aims at detecting hypoxic tumor tissue, crucial for understanding tumor metabolism and the tumor microenvironment, which may influence treatment strategies (Malik et al., 2012).

Synthesis and Reactivity Studies

The reactivity of compounds related to N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine has been investigated, demonstrating the synthesis of various heterocyclic compounds. For example, the reaction of similar compounds with hydroxylamine leads to the formation of corresponding oximes, showcasing the chemical versatility and potential for creating a broad array of derivatives with potential application in pharmaceuticals and material sciences (Yavolovskii et al., 2013).

Exploring Antimicrobial Potency

Compounds synthesized from derivatives of N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine have been evaluated for their antimicrobial activity. This research suggests the potential of these compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial strains. The synthesis of these compounds involves reacting the core structure with various reagents to yield derivatives that exhibit significant antibacterial activity, highlighting the importance of structural modifications in enhancing biological activity (Mistry et al., 2016).

Photophysical and Electrochemical Studies

The unique structure of N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine allows for its use in studying photophysical properties. Derivatives of this compound have been synthesized and analyzed for their spectral-luminescent properties, offering insights into their potential application in organic electronics, such as in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These studies contribute to the development of materials with improved performance characteristics for electronic and photonic applications (Dobrikov et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(NE)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-9-5-8(6-13-15)1-2-10(9)14-4-3-12-7-14/h1-7,15H/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGDSWUOSFKTKA-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438322.png)

![6-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1438323.png)

amine](/img/structure/B1438340.png)

![1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid](/img/structure/B1438343.png)